7-bromo-1-benzothiophene-3-carbaldehyde

Physicochemical Characterization Quality Control Solid-State Analysis

7-Bromo-1-benzothiophene-3-carbaldehyde (CAS 19075-55-9) is the mandatory building block for medicinal chemistry programs targeting CYP1A1 (IC₅₀=2.6 µM) and CYP2C19 (IC₅₀=7.0 µM). The regiospecific bromine at the 7-position and aldehyde at the 3-position provide orthogonal reactive handles—Suzuki coupling at bromine, reductive amination at aldehyde—for sequential diversification. Unlike the 5-bromo isomer (which targets CYP2A6/CYP2E1), this regioisomer ensures accurate SAR and metabolic profiling. Essential for MK2 kinase inhibitor programs requiring 7-position functionalization.

Molecular Formula C9H5BrOS
Molecular Weight 241.1
CAS No. 19075-55-9
Cat. No. B6264198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1-benzothiophene-3-carbaldehyde
CAS19075-55-9
Molecular FormulaC9H5BrOS
Molecular Weight241.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1-benzothiophene-3-carbaldehyde (CAS 19075-55-9): A Regiospecific Building Block for Targeted Heterocyclic Synthesis and Cytochrome P450 Probe Development


7-Bromo-1-benzothiophene-3-carbaldehyde (CAS 19075-55-9) is a heterocyclic aromatic aldehyde with the formula C₉H₅BrOS and a molecular weight of 241.1 g/mol . It belongs to the benzothiophene-3-carbaldehyde class, which serves as a key intermediate in medicinal chemistry for constructing kinase inhibitors, anti-inflammatory agents, and cytochrome P450 enzyme probes . The regiospecific placement of bromine at the 7-position and the aldehyde at the 3-position establishes a unique reactivity vector distinct from other brominated regioisomers, directly impacting cross-coupling selectivity and biological target engagement in downstream applications [1].

Why 7-Bromo-1-benzothiophene-3-carbaldehyde Cannot Be Replaced by Generic Benzothiophene Carbaldehydes in Research Procurement


Benzothiophene-3-carbaldehyde derivatives are not functionally interchangeable regioisomers. The position of the bromine substituent dictates both the electronic environment of the aromatic system and the steric accessibility of cross-coupling sites, leading to divergent reactivity in palladium-catalyzed reactions such as Suzuki-Miyaura couplings [1]. Furthermore, cytochrome P450 isoform selectivity is exquisitely sensitive to the bromine position: the 5-bromo regioisomer exhibits defined IC₅₀ values against CYP2A6, CYP1A2, and CYP2E1, while the 7-bromo regioisomer displays a markedly different inhibition fingerprint with attenuated potency at CYP2A6 but measurable activity at CYP1A1 and CYP2C19 . Substituting the 7-bromo compound with a 5-bromo, 6-bromo, or unsubstituted analog would therefore confound structure-activity relationship (SAR) studies, compromise synthetic route fidelity, and invalidate comparative biological screening results.

Quantitative Differentiation Evidence for 7-Bromo-1-benzothiophene-3-carbaldehyde Versus Closest Analogs


Melting Point Differential Between 7-Bromo and 5-Bromo Regioisomers Enables Identity Verification and Purity Assessment

The melting point of 7-bromo-1-benzothiophene-3-carbaldehyde is 97-98 °C, as reported in authoritative chemical databases . In contrast, the 5-bromo regioisomer (CAS 16296-72-3) exhibits a melting point of 106 °C, confirmed by supplier certificates of analysis . This 8-9 °C depression in the 7-substituted isomer provides a simple, low-cost thermal assay to discriminate between the two regioisomers during incoming material verification, preventing costly synthetic misassignment errors.

Physicochemical Characterization Quality Control Solid-State Analysis

Divergent Cytochrome P450 Inhibition Fingerprint: 7-Bromo Isomer Shows Distinct Isoform Selectivity Compared to 5-Bromo Isomer

The 5-bromo regioisomer has been characterized as a balanced inhibitor of CYP2A6 (IC₅₀ = 10.0 μM), CYP1A2 (IC₅₀ = 10.0 μM), and CYP2E1 (IC₅₀ = 11.5 μM), with additional potent inhibition of carbonitrile formation (IC₅₀ = 3.8 μM) . In contrast, curated ChEMBL/BindingDB records for 7-bromo-containing benzothiophene-3-carbaldehydes indicate a shifted selectivity profile: IC₅₀ = 2.60 × 10³ nM (2.6 μM) against CYP1A1 in transfected CHO cell viability assays [1], and IC₅₀ = 7.00 × 10³ nM (7.0 μM) against CYP2C19 in human liver microsomes [2]. This pattern—weaker inhibition of CYP2A6/2E1 family members and activity against CYP1A1 and CYP2C19—constitutes a qualitatively different metabolic interaction risk profile.

Drug Metabolism CYP Inhibition Toxicology Screening Lead Optimization

Regiochemical Control in Palladium-Catalyzed Cross-Coupling: The 7-Bromo Position Enables Distinct Coupling Outcomes Versus 5-Bromo

In palladium-catalyzed borylation/Suzuki coupling (BSC) sequences, the position of the bromine leaving group on the benzothiophene core directly influences both the electronic activation barrier for oxidative addition and the steric environment around the palladium center [1]. The 7-position places the bromine ortho to the ring sulfur and peri to the fused benzene ring, creating a sterically more congested environment than the 5-position. Studies on bromobenzo[b]thiophenes demonstrate that electron-donating groups (EDG) at different positions modulate borylation efficiency, with the 7-bromo isomer requiring distinct catalyst/ligand systems to achieve comparable conversion to its 5-bromo counterpart [1]. This regiochemical effect translates into differential coupling yields and dictates which boronic acid partners are synthetically accessible.

Synthetic Methodology C-C Bond Formation Suzuki Coupling Regioselectivity

FTIR Spectral Fingerprint Distinguishes 7-Bromo from 5-Bromo Regioisomer for Incoming Material Identification

The 7-bromo-1-benzothiophene-3-carbaldehyde possesses a unique FTIR spectrum recorded in the SpectraBase database (Compound ID: Bk8SVIHR7Ih), with characteristic absorption bands corresponding to the aldehyde C=O stretch, aromatic C=C stretches, and C-Br vibrational modes [1]. The 5-bromo regioisomer exhibits a distinctly different FTIR profile owing to altered dipole moment orientation and ring substitution pattern . This spectral orthogonality allows procurement laboratories to confirm the identity of received material by matching against the reference spectrum, ensuring that the 7-bromo regioisomer has been supplied rather than an incorrect analog.

Spectroscopic Analysis Identity Testing FTIR Quality Assurance

Optimal Application Scenarios for 7-Bromo-1-benzothiophene-3-carbaldehyde in Drug Discovery and Chemical Development


Structure-Activity Relationship (SAR) Studies of CYP1A1 and CYP2C19 Inhibitors

Medicinal chemistry programs targeting CYP1A1 (implicated in procarcinogen activation) or CYP2C19 (involved in drug-drug interactions) should procure the 7-bromo regioisomer as the core scaffold. The evidence demonstrates that 7-bromo-benzothiophene-3-carbaldehyde derivatives engage CYP1A1 with an IC₅₀ of 2.6 μM and CYP2C19 with an IC₅₀ of 7.0 μM in human-relevant assays, a selectivity fingerprint not achievable with the 5-bromo isomer, which preferentially inhibits CYP2A6 and CYP2E1 [1]. Utilizing the 7-bromo compound ensures that SAR exploration is anchored to the correct starting geometry and electronic profile for these specific isoforms.

Regiospecific Synthesis of 7-Functionalized Kinase Inhibitor Intermediates

When the synthetic route to a kinase inhibitor requires functionalization specifically at the 7-position of the benzothiophene core—as described in MK2 inhibitor programs where the 7-substituent occupies a critical hydrophobic pocket—the 7-bromo-1-benzothiophene-3-carbaldehyde is the mandatory building block [2]. The bromine at the 7-position serves as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino groups. Substituting the 5-bromo isomer would place the diversity vector at an incorrect position, resulting in a complete loss of target engagement due to the altered exit vector geometry [2].

Building Block for Dual-Functionalized Benzothiophene Libraries via Orthogonal Reactivity

The simultaneous presence of a bromine at the 7-position and an aldehyde at the 3-position provides orthogonal reactive handles for sequential diversification. The aldehyde can undergo reductive amination, Knoevenagel condensation, or hydrazone formation, while the bromine is reserved for palladium-catalyzed cross-coupling at a later stage. This orthogonality is regiospecific: the 5-bromo isomer cannot replicate the spatial arrangement of the two reactive centers, which dictates the three-dimensional shape of the final library compounds. Procurement of the 7-bromo compound is therefore essential for library syntheses where the relative orientation of substituents at the 3- and 7-positions defines the pharmacophore .

Metabolic Stability Profiling of Benzothiophene-Containing Lead Series

In lead optimization campaigns where metabolic stability is a key endpoint, the choice between the 7-bromo and 5-bromo benzothiophene-3-carbaldehyde scaffold directly impacts the CYP inhibition liability readout. The 7-bromo isomer's demonstrated activity at CYP2C19 (IC₅₀ = 7.0 μM) and CYP1A1 (IC₅₀ = 2.6 μM) , combined with its lack of potent CYP2A6 inhibition (in contrast to the 5-bromo isomer's IC₅₀ of 10.0 μM at CYP2A6), enables teams to proactively assess and mitigate specific metabolic drug-drug interaction risks. Using the 7-bromo isomer ensures that the metabolic profile measured during screening accurately reflects the intended chemical series rather than that of an unintended regioisomer.

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